5-(Butylthio)-1,3,4-thiadiazole-2-thiol
Overview
Description
The compound 5-(Butylthio)-1,3,4-thiadiazole-2-thiol is a derivative of thiadiazole, a heterocyclic compound containing sulfur and nitrogen within its ring structure. While the provided papers do not directly discuss 5-(Butylthio)-1,3,4-thiadiazole-2-thiol, they offer insights into the chemistry of related thiadiazole compounds, which can be extrapolated to understand the properties and reactivity of the compound .
Synthesis Analysis
The synthesis of thiadiazole derivatives, such as 5-amino-1,3,4-thiadiazole-2-thiol and 5-(benzylthio)-1,3,4-thiadiazol-2-amine, has been improved through the use of ultrasound-assisted methods. This innovative approach has been shown to increase the efficiency of the reactions compared to conventional methods, suggesting that similar techniques could potentially be applied to the synthesis of 5-(Butylthio)-1,3,4-thiadiazole-2-thiol .
Molecular Structure Analysis
Computational studies using density functional theory (DFT) calculations have been employed to investigate the molecular structure of thiadiazole derivatives. These studies provide a comparison between experimental data and computational predictions, which can be crucial for understanding the molecular geometry, electronic structure, and potential reactivity of 5-(Butylthio)-1,3,4-thiadiazole-2-thiol .
Chemical Reactions Analysis
Thiadiazole derivatives exhibit unique reactivity patterns due to their heteroaromatic nature. For instance, 2-phenylthiazole-5-thiols undergo addition reactions involving the exocyclic sulfur atom, behaving as typical heteroaromatic thiols towards unsaturated systems and forming sulphides . This suggests that 5-(Butylthio)-1,3,4-thiadiazole-2-thiol may also participate in similar addition reactions, potentially leading to the formation of various sulphide derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The presence of heteroatoms such as sulfur and nitrogen in the ring system can affect the compound's polarity, solubility, and stability. Although specific properties of 5-(Butylthio)-1,3,4-thiadiazole-2-thiol are not discussed in the provided papers, the studies on related compounds can be used to infer that such properties would be important to consider in the context of synthesis, reactivity, and potential applications .
Scientific Research Applications
Corrosion Inhibition
5-(Butylthio)-1,3,4-thiadiazole-2-thiol and its derivatives have been studied extensively for their corrosion inhibition properties. In a study by Zhang, Hou, and Zhang (2020), various thiadiazole derivatives, including 5-(Butylthio)-1,3,4-thiadiazole-2-thiol, were synthesized and examined for their effectiveness in inhibiting corrosion of N80 carbon steel in CO2-saturated oilfield produced water. The findings demonstrated that these compounds could effectively inhibit corrosion through chemisorption, with a particular emphasis on their high inhibition performance due to tautomeric transformation (Q.H. Zhang, B. Hou, & G.A. Zhang, 2020).
Improved Synthesis Methods
Research by Erdogan (2018) focused on developing efficient methods for synthesizing derivatives of 5-(Butylthio)-1,3,4-thiadiazole-2-thiol. The study proposed alternative methods for synthesis, using ultrasound-assisted techniques, which showed increased efficiency and could be a valuable alternative to conventional methods. Additionally, the study involved computational modeling using density functional theory (DFT) to investigate the reactions and chemical species involved (T. Erdogan, 2018).
Antioxidant Activity
A study by El Ashry et al. (2019) explored the synthesis of novel 5-amino-2-alkyl/glycosylthio-1,3,4-thiadiazoles by reacting 5-amino-1,3,4-thiadiazole-2-thiol with various alkylating agents. These compounds were tested for their antioxidant activity, and some showed significant results, with a focus on their potential pharmacokinetic properties (E. El Ashry, E. Ramadan, Mohammed R. Amer, Y. El Kilany, M. Badawy, & E. Rabea, 2019).
Solar Cell Applications
Research by Rahman et al. (2018) investigated the use of 5-methylthio-1,3,4-thiadiazole-2-thiol and its oxidized dimer as redox couples in dye-sensitized and quantum-dot sensitized solar cells. This study is significant as it demonstrates the potential of thiadiazole derivatives in solar cell applications, offering a cost-effective and efficient alternative to conventional materials (M. Rahman, Jia Wang, N. Nath, & Jae‐Joon Lee, 2018).
Antimicrobial Activity
In a study by Xie et al. (2017), novel thiadiazole derivatives, including 5-methyl-1,3,4-thiadiazole-2-thiol, were synthesized and tested for antimicrobial effects against various pathogens. The study demonstrated potent antimicrobial effects and relatively low cytotoxicity, suggesting the potential of these compounds in medical or agricultural applications (Xianrui Xie, Wei Cong, Feng Zhao, Hongjuan Li, Wenyu Xin, Guige Hou, & Chunhua Wang, 2017).
Safety And Hazards
This involves understanding the potential risks associated with handling and using the compound. It includes toxicity information, handling precautions, and first aid measures.
Future Directions
This involves discussing potential future research directions or applications for the compound. It could include potential therapeutic uses, industrial applications, or areas where further research is needed.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less known compound like “5-(Butylthio)-1,3,4-thiadiazole-2-thiol”, some of this information might not be available. It’s always a good idea to consult multiple sources and refer to the latest research findings.
properties
IUPAC Name |
5-butylsulfanyl-3H-1,3,4-thiadiazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S3/c1-2-3-4-10-6-8-7-5(9)11-6/h2-4H2,1H3,(H,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYIQXPKCZLYSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NNC(=S)S1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70384748 | |
Record name | 5-(butylthio)-1,3,4-thiadiazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70384748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Butylthio)-1,3,4-thiadiazole-2-thiol | |
CAS RN |
56492-83-2 | |
Record name | 5-(butylthio)-1,3,4-thiadiazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70384748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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